Diisobutylaluminum chloride

Lewis Acidity Claisen Rearrangement Reaction Selectivity

Researchers face inconsistent reactivity and side reactions when substituting aluminum alkyls in Ziegler-Natta or Claisen rearrangements. Diisobutylaluminum chloride (DIBAC) solves this with tailored Lewis acidity and steric control. - Delivers 95.8% yield in Claisen rearrangement of allyl phenyl ethers, outperforming trialkylaluminums. - Enables regio- and stereoselective hydroalumination of disubstituted acetylenes to (E)-alkenylchloroalanes. - Supplied as 97% pure liquid or 0.8M heptane solution; air-sensitive, shipped under inert gas. Bulk and research quantities available.

Molecular Formula C8H18AlCl
Molecular Weight 176.66 g/mol
CAS No. 1779-25-5
Cat. No. B159372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutylaluminum chloride
CAS1779-25-5
Molecular FormulaC8H18AlCl
Molecular Weight176.66 g/mol
Structural Identifiers
SMILESCC(C)C[Al+]CC(C)C.[Cl-]
InChIInChI=1S/2C4H9.Al.ClH/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;1H/q;;+1;/p-1
InChIKeyHQMRIBYCTLBDAK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisobutylaluminum Chloride in Ziegler-Natta Catalysis


Diisobutylaluminum chloride (DIBAC), also known as bis(isobutyl)aluminum chloride, is an organoaluminum alkyl halide with the formula C₈H₁₈AlCl. It is a colorless, air-sensitive liquid that is highly soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons [1]. As a Lewis acid and a potent alkylating agent , DIBAC is a primary co-catalyst component in Ziegler-Natta catalyst systems for the industrial polymerization of olefins and dienes . Its applications also extend to alkylation reactions, as well as linear oligomerization and cyclization processes for unsaturated hydrocarbons . The compound is typically supplied as a solution in hexane or heptane to ensure safe handling .

Why DIBAC Substitution Fails in Catalysis


Aluminum alkyls and alkyl halides are not interchangeable components in catalyst systems or synthetic protocols. The precise number and nature of alkyl versus halide substituents on the aluminum center dictate a compound's Lewis acidity, steric bulk, and reduction potential, which in turn govern its reactivity, selectivity, and stability [1]. For instance, the higher Lewis acidity of diisobutylaluminum chloride, relative to trialkylaluminum compounds, enables unique reaction pathways and avoids undesirable side reactions [2]. Conversely, its single chloride ligand confers different activity and stereochemical control in polymerization compared to its dichloride or hydride analogs [3]. The specific steric and electronic profile of the isobutyl group also distinguishes it from ethyl-substituted congeners, impacting regio- and stereoselectivity in processes like hydroalumination [4]. Therefore, direct substitution of DIBAC with a seemingly similar aluminum alkyl will likely result in altered reaction kinetics, compromised product yields, or a complete failure of the intended transformation.

Quantitative Differentiation: DIBAC vs. Aluminum Alkyls


Lewis Acidity in Claisen Rearrangement

The higher Lewis acidity of DIBAC compared to trialkylaluminum compounds enables a clean Claisen rearrangement of allyl phenyl ethers without the evolution of gas. When the less acidic triethylaluminum or triisobutylaluminum were used as catalysts, the reaction resulted in significant gas evolution, indicating a competing and undesirable decomposition pathway [1]. In contrast, DIBAC's increased acidity provides a distinct mechanistic route, proceeding without visible gas formation. This is quantitatively supported by a comparison of product distributions: DIBAC yielded 95.8% allylphenol with no detectable side product, while the less acidic triethylaluminum or triisobutylaluminum resulted in a less controlled process characterized by gas evolution [2].

Lewis Acidity Claisen Rearrangement Reaction Selectivity Catalyst Design

Catalyst Activation Profile in Ziegler-Natta Catalysis

In Ziegler-Natta polymerization systems, DIBAC demonstrates a distinct activation profile compared to its non-halogenated analogs, triisobutylaluminum (TIBA) and diisobutylaluminum hydride (DIBAL-H). While DIBAC is an effective co-catalyst, it requires a higher molar ratio of aluminum to titanium (Al/Ti) to achieve optimal catalytic activity [1]. Studies indicate that DIBAC requires an Al/Ti mole ratio of at least 2.0 or higher for good activity, in contrast to TIBA and DIBAL-H, which are effective at lower ratios [2]. This is attributed to the lower reducing power of the monochloride species.

Ziegler-Natta Catalysis Polymerization Co-catalyst Activation Al/Ti Ratio

Stereoselective Hydroalumination of Alkynes

DIBAC, in combination with Cp₂TiCl₂, is a key reagent for the highly regio- and stereoselective hydroalumination of disubstituted acetylenes, a transformation that is not generally applicable to other aluminum alkyls. This catalytic system achieves the exclusive formation of (E)-alkenylchloroalanes [1]. In contrast, alternative aluminum hydride reagents like DIBAL-H often lead to over-reduction or lower stereoselectivity in similar systems [2]. The specific steric bulk of the isobutyl groups in DIBAC is crucial for achieving this level of selectivity.

Hydroalumination Stereoselective Synthesis Organometallic Reagents Alkene Synthesis

Enhanced Reducing Agent in Ziegler-Natta Systems

In specific Ziegler-Natta initiator systems for the polymerization of ω-alkenoate derivatives, DIBAC was identified as a superior reducing agent compared to its close analog diethylaluminum chloride (DEAC) [1]. Using a titanium trichloride-based catalyst, polymerizations conducted with DIBAC as the co-catalyst yielded better results than those using DEAC, as reported in comparative studies of aluminum alkyls [2]. This improvement is attributed to the greater steric bulk and electronic properties of the isobutyl ligand, which modulates the active site formation and propagation kinetics.

Ziegler-Natta Catalysis Co-catalyst Polymerization Catalyst Activity

Lewis Acidity in Trialkylalane Fragmentation

DIBAC's specific Lewis acidity is uniquely suited to fragment bicyclic trialkylalanes to yield cycloheptenols, a key transformation in the synthesis of complex natural products like mevinic acid lactone [1]. In this context, DIBAC acts as a selective Lewis acid. The use of a stronger Lewis acid could lead to decomposition or side reactions, while a weaker acid might be ineffective at promoting the desired fragmentation [2]. The specific acidity of DIBAC, modulated by the isobutyl groups, provides the precise reactivity required for this delicate step.

Lewis Acid Stereoselective Synthesis Organometallic Fragmentation Cycloheptenol

Key Application Scenarios for DIBAC


Ziegler-Natta Co-catalyst

DIBAC is a critical co-catalyst component in Ziegler-Natta systems for the production of polyolefins and synthetic elastomers . Its specific activation profile, requiring a higher Al/Ti ratio compared to TIBA or DIBAL-H [1], allows polymer chemists to precisely tune active site concentrations and kinetics. This is particularly valuable for controlling molecular weight, molecular weight distribution, and copolymer composition in the manufacture of high-performance materials like polyisoprene and ethylene-propylene rubbers. The evidence that DIBAC can outperform diethylaluminum chloride in specific polymerizations [2] further underscores its utility as a performance-enhancing additive rather than a generic co-catalyst.

Lewis Acid for Claisen Rearrangements

For synthetic organic chemists, DIBAC is the Lewis acid of choice for facilitating the Claisen rearrangement of allyl phenyl ethers, particularly when high yields and minimal side-product formation are required. Unlike less acidic trialkylaluminums that promote gas-evolving decomposition pathways, DIBAC provides a clean transformation, yielding 95.8% of the desired allylphenol . This attribute makes DIBAC a superior reagent for the efficient and scalable synthesis of ortho-allylphenols, key intermediates for agrochemicals, pharmaceuticals, and advanced materials.

Stereoselective Hydroalumination Reagent

The DIBAC-Cp₂TiCl₂ system is a premier reagent for the regio- and stereoselective hydroalumination of disubstituted acetylenes, providing a direct route to (E)-alkenylchloroalanes . This high level of stereocontrol is difficult to achieve with other aluminum hydride reagents, which often cause over-reduction [1]. This application is crucial in medicinal and natural product chemistry, where the ability to install a specific olefin geometry with high fidelity is a determining factor for biological activity. The resulting alkenylalanes are versatile intermediates for subsequent carbon-carbon bond-forming reactions.

Selective Lewis Acid in Total Synthesis

In advanced organic synthesis, the tailored Lewis acidity of DIBAC is essential for promoting the selective fragmentation of complex organometallic intermediates, such as converting bicyclic trialkylalanes to cycloheptenols . The compound's specific acidity is powerful enough to cleave the required bonds but mild enough to avoid the decomposition that would result from stronger Lewis acids. This nuanced reactivity makes DIBAC an irreplaceable tool in the multi-step synthesis of architecturally complex natural products and pharmaceuticals, where each step must proceed with high chemo- and stereoselectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diisobutylaluminum chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.